molecular formula C25H23F3N4O3S B12274469 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12274469
M. Wt: 516.5 g/mol
InChI Key: RWDCRSBDZPWDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

The synthesis of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the benzodioxole intermediate with piperazine under suitable conditions.

    Pyrimidine Ring Formation: The pyrimidine ring with a trifluoromethyl group is synthesized separately, often involving the reaction of appropriate starting materials such as 4-phenyl-6-(trifluoromethyl)pyrimidine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine ring through a sulfanyl linkage, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and pyrimidine rings, using reagents such as halogens or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures through reactions with other organic compounds.

Scientific Research Applications

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: The compound is used in biological studies to understand its effects on cellular processes and pathways. It may be used to investigate mechanisms of action and potential therapeutic benefits.

    Chemical Research: The compound’s reactivity and chemical properties make it a subject of interest in chemical research, where it is used to study reaction mechanisms and develop new synthetic methodologies.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways, leading to altered cell behavior and potential therapeutic effects.

Comparison with Similar Compounds

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(methyl)pyrimidin-2-yl]sulfanyl}ethan-1-one: This compound differs by having a methyl group instead of a trifluoromethyl group on the pyrimidine ring, which may affect its reactivity and biological activity.

    1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one:

The uniqueness of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one lies in its trifluoromethyl group, which can enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H23F3N4O3S

Molecular Weight

516.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C25H23F3N4O3S/c26-25(27,28)22-13-19(18-4-2-1-3-5-18)29-24(30-22)36-15-23(33)32-10-8-31(9-11-32)14-17-6-7-20-21(12-17)35-16-34-20/h1-7,12-13H,8-11,14-16H2

InChI Key

RWDCRSBDZPWDME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=NC(=CC(=N4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.